molecular formula Fe2O3 B7798774 Ferric Oxide Red CAS No. 12134-66-6

Ferric Oxide Red

Cat. No.: B7798774
CAS No.: 12134-66-6
M. Wt: 159.69 g/mol
InChI Key: JEIPFZHSYJVQDO-UHFFFAOYSA-N
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Description

Ferric Oxide Red (Fe₂O₃), also known as iron(III) oxide, is a chemically stable, non-toxic inorganic compound with a hematite (α-Fe₂O₃) crystal structure. It is widely utilized in industries such as construction, ceramics, coatings, and plastics for its vibrant red pigmentation, thermal stability, and opacity . Synthesized via calcination or precipitation methods, Fe₂O₃ is produced in high purity (≥98%) and is characterized by its molecular weight of 159.688 g/mol and IUPAC Standard InChIKey JEIPFZHSYJVQDO-UHFFFAOYSA-N . Advanced manufacturing processes, as employed by China this compound Factory, ensure consistent particle size and color uniformity, making it a preferred pigment for concrete, tiles, and dental materials .

Preparation Methods

Synthetic Wet-Chemical Oxidation Process

Core Reaction Mechanism

The synthetic production of ferric oxide red hinges on the oxidation of ferrous (Fe²⁺) compounds to ferric (Fe³⁺) states, followed by controlled precipitation and calcination. A patented wet process involves sequential steps: ferrous hydrate precipitation , ferric salt addition , aeration-driven oxidation , and metallic iron incorporation .

Ferrous Hydrate Precipitation

A ferrous sulfate solution (70–120 g/L, 0.46–0.63 M) is treated with sodium hydroxide (200 g/L, 1.187 specific gravity) to precipitate ferrous hydroxide (Fe(OH)₂). This step requires temperatures of 115–145°F (46–63°C) to minimize premature oxidation to ferric compounds . The reaction proceeds as:

FeSO4+2NaOHFe(OH)2+Na2SO4\text{FeSO}4 + 2\text{NaOH} \rightarrow \text{Fe(OH)}2 + \text{Na}2\text{SO}4

Alkaline agents like calcium hydroxide or sodium carbonate may substitute NaOH but yield inferior pigment brilliance .

Ferric Salt Addition and Acidification

A ferric sulfate solution (100–400 g/L, 0.25–1.0 M) is introduced to the Fe(OH)₂ suspension, creating a reactive mixture with a ferrous-to-ferric iron ratio of 1:1 to 2:1. Aeration at 130°F (54°C) for 1–4 hours reduces the pH to <3, transitioning the solution from yellow-brown to reddish-brown .

Metallic Iron Oxidation and Pigment Formation

Scrap iron is added to the acidic suspension, and vigorous aeration at 180°F (82°C) continues for ~92 hours. The oxidation of metallic iron (Fe⁰) in the presence of dissolved Fe²⁺/Fe³⁺ ions facilitates crystal growth, yielding a light-red pigment with low oil absorption (<20 g oil/100 g pigment) and high tinctorial strength .

Critical Process Parameters

Table 1 summarizes optimal conditions for synthetic Fe₂O₃ production:

ParameterOptimal RangeImpact on Product Quality
Ferrous solution concentration0.46–0.63 MHigher concentrations accelerate precipitation but risk impurity retention
Ferric solution concentration0.25–1.0 MExcess Fe³⁺ reduces pigment brilliance
Aeration temperature115–145°F (46–63°C)Temperatures >145°F promote undesired ferric hydrate formation
Fe²⁺:Fe³⁺ ratio1:1 to 2:1Ratios outside this range yield duller pigments
Oxidation duration90–100 hoursShorter durations produce smaller, less stable particles

Natural Mineral Processing Method

Ore Selection and Pre-Treatment

A Chinese patent (CN1019127B) details the extraction of Fe₂O₃ from rhombohedral iron ore deposits in Hunjiang, Jilin Province. The ore contains 30% total iron (TFe), with Fe₂O₃ and SiO₂ as major components . Key steps include:

Mechanical Disintegration and Washing

Crushed ore is washed with water (room temperature to 75°C) to remove water-soluble salts (>2% content) and impurities. Filtration isolates a purified iron oxide slurry, which is dried at 105–700°C for 1–1.5 hours to reduce moisture and enhance opacifying power .

Pulverization and Classification

Dried filter cakes are ground to ≤320 mesh (≤45 µm) to meet pigment-grade fineness. Natural Fe₂O₃ is blended with synthetic variants to adjust color intensity and chemical stability .

Compositional Analysis of Natural Fe₂O₃

Table 2 compares natural and synthetic Fe₂O₃ specifications:

ComponentNatural Fe₂O₃ Synthetic Fe₂O₃
Fe₂O₃85–90%96–98%
SiO₂5–8%<0.1%
H₂O2–3%<0.5%
Oil absorption25–30 g/100 g15–20 g/100 g
Production cost$200–300/ton$500–700/ton

Comparative Analysis of Preparation Methods

Economic and Environmental Considerations

  • Synthetic method : Requires 135 kg NaOH, 700 kg FeSO₄, and 1,760 kg H₂SO₄ per ton of Fe₂O₃, incurring high chemical costs and energy expenditure .

  • Natural method : Eliminates synthetic reagents, reducing costs by 50–60%, but necessitates access to high-grade iron ore (≥30% TFe) .

Product Performance

  • Color strength : Synthetic pigments exhibit superior brilliance (ΔE < 1.5 vs. natural ΔE = 3–5) due to lower SiO₂ and H₂O content .

  • Environmental impact : Natural processing avoids acidic waste streams but generates silicate-rich tailings requiring containment.

Chemical Reactions Analysis

Reduction Reactions

Ferric oxide red participates in reduction processes critical to metallurgy and material synthesis:

Carbothermal Reduction
Fe2O3+3CO2Fe+3CO2\text{Fe}_2\text{O}_3 + 3\text{CO} \rightarrow 2\text{Fe} + 3\text{CO}_2
This reaction forms elemental iron at high temperatures (~700–1200°C) and is central to steel production .

Hydrogen Reduction
Fe2O3+H22Fe3O4+H2O\text{Fe}_2\text{O}_3 + \text{H}_2 \rightarrow 2\text{Fe}_3\text{O}_4 + \text{H}_2\text{O}
At ~400°C, partial reduction yields magnetite (Fe₃O₄), a mixed-valence iron oxide .

Aluminothermic (Thermite) Reaction
Fe2O3+2Al2Fe+Al2O3(ΔH850 kJ)\text{Fe}_2\text{O}_3 + 2\text{Al} \rightarrow 2\text{Fe} + \text{Al}_2\text{O}_3 \quad (\Delta H \approx -850\ \text{kJ})
This exothermic reaction, ignited at ~565°C, produces molten iron for welding and military applications .

Oxidation Reactions

Fe₂O₃ acts as a weak oxidizing agent in environmental and biochemical contexts:

Atmospheric Oxidation
In humid conditions, Fe₂O₃ reacts with water and oxygen to form hydrated oxides:
4Fe2O3+6H2O4FeO(OH)H2O+O24\text{Fe}_2\text{O}_3 + 6\text{H}_2\text{O} \rightarrow 4\text{FeO(OH)} \cdot \text{H}_2\text{O} + \text{O}_2
This process contributes to iron cycling in soils.

Fenton-like Systems
In the presence of peroxydisulfate (PDS) and reducing agents (e.g., hydroxylamine), Fe(III) undergoes cyclic reduction-oxidation, generating reactive oxygen species (ROS):
Fe3++PDSFe2++SO4\text{Fe}^{3+} + \text{PDS} \rightarrow \text{Fe}^{2+} + \text{SO}_4^{\bullet -}
Fe2++H2O2Fe3++OH+OH\text{Fe}^{2+} + \text{H}_2\text{O}_2 \rightarrow \text{Fe}^{3+} + \bullet\text{OH} + \text{OH}^-
These ROS degrade organic pollutants like methylene blue with 91.5% efficiency under UV light .

Acid-Base Reactions

Fe₂O₃ dissolves in strong acids and chelating agents:

Mineral Acid Dissolution
Fe2O3+6HCl2FeCl3+3H2O\text{Fe}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{FeCl}_3 + 3\text{H}_2\text{O}
Fe2O3+3H2SO4Fe2(SO4)3+3H2O\text{Fe}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Fe}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O}
Soluble Fe³⁺ salts form, enabling industrial pigment synthesis .

Chelation
In oxalic acid or EDTA solutions:
Fe2O3+6H2C2O42Fe(C2O4)33+3H2O+6H+\text{Fe}_2\text{O}_3 + 6\text{H}_2\text{C}_2\text{O}_4 \rightarrow 2\text{Fe}(\text{C}_2\text{O}_4)_3^{3-} + 3\text{H}_2\text{O} + 6\text{H}^+
This property is exploited in wastewater treatment and analytical chemistry .

Environmental Redox Processes

Hydrogen Sulfide (H₂S) Removal
Fe₂O₃-based desulfurizers react with H₂S in gas streams:
Fe2O3H2O+3H2SFe2S3H2O+3H2O\text{Fe}_2\text{O}_3\cdot\text{H}_2\text{O} + 3\text{H}_2\text{S} \rightarrow \text{Fe}_2\text{S}_3\cdot\text{H}_2\text{O} + 3\text{H}_2\text{O}
Regeneration with oxygen yields elemental sulfur:
Fe2S3H2O+32O2Fe2O3H2O+3S\text{Fe}_2\text{S}_3\cdot\text{H}_2\text{O} + \frac{3}{2}\text{O}_2 \rightarrow \text{Fe}_2\text{O}_3\cdot\text{H}_2\text{O} + 3\text{S}
This cycle achieves >95% H₂S removal efficiency in industrial settings .

Antimicrobial Activity

Fe₂O₃ nanoparticles generate reactive oxygen species (ROS) that inhibit bacterial growth:

Concentration (mM)Growth Rate (min⁻¹)ROS Level (Relative Units)
00.03587Control
0.50.032Increased
50.028Significantly increased
100.0263Highest

At 10 mM, ROS levels disrupt E. coli membranes, reducing viability by 78%.

Scientific Research Applications

2.1. Pigmentation in Coatings and Plastics

Ferric oxide red is prominently used as a pigment in coatings, paints, and plastics. Its excellent lightfastness and heat stability make it suitable for outdoor applications. The compound serves as an alternative to more expensive pigments, providing cost-effective solutions for manufacturers.

  • Case Study : A study demonstrated that incorporating this compound into exterior wall coatings improved color retention and durability under UV exposure .

2.2. Construction Materials

In the construction industry, this compound is utilized in colored cement, tiles, and asphalt. Its ability to impart color while enhancing the mechanical properties of materials makes it invaluable.

  • Data Table: Applications in Construction
    ApplicationDescription
    Colored CementAdds aesthetic value and improves durability
    Terrazzo TilesProvides vibrant colors while maintaining strength
    AsphaltEnhances visibility and aesthetics in road surfaces

2.3. Rubber and Plastics Industry

This compound is used as a filler and colorant in rubber and plastics. It enhances the mechanical properties of these materials while providing coloration.

  • Application Example : In rubber products, this compound can replace lead-based pigments, offering an eco-friendly alternative without sacrificing performance .

2.4. Biomedical Applications

Recent advancements have explored the use of ferric oxide nanoparticles in biomedical fields, particularly in drug delivery systems and magnetic resonance imaging (MRI). The paramagnetic properties of ferric oxide allow for targeted delivery of pharmaceuticals.

  • Case Study : Research indicated that ferric oxide nanoparticles could be utilized to mark tumor tissues for better imaging during surgical procedures .

2.5. Electronics

This compound finds applications in electronics as well, particularly in the manufacture of electrodes for batteries. Its integration into lithium-ion batteries has shown promising results in enhancing energy storage capabilities.

  • Performance Data : A study reported that electrodes composed of this compound combined with carbon fibers exhibited a specific capacity of 1138 mAh/g with excellent cycling stability .

Safety and Regulatory Aspects

This compound is generally recognized as safe for various applications, including food additives (E 172). However, its absorption rates are low, which limits its bioavailability when ingested . Regulatory bodies have established guidelines to ensure safe usage levels across different industries.

Mechanism of Action

The mechanism of action of iron(III) oxide varies depending on its application. In catalysis, iron(III) oxide acts as a heterogeneous catalyst, providing a surface for reactants to adsorb and react. In biological applications, iron(III) oxide nanoparticles can generate reactive oxygen species that induce cell death in cancer cells or act as carriers for targeted drug delivery .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Fe₂O₃ and Related Iron Oxides/Hydroxides

Compound Chemical Formula Crystal Structure Key Functional Groups Industrial Applications Adsorption Efficiency*
Ferric Oxide Red Fe₂O₃ Hematite (α-phase) Metal-oxygen bonds Pigments, ceramics, construction Moderate (e.g., 95% Congo Red)
Magnetite (Fe₃O₄) Fe₃O₄ Inverse spinel Fe²⁺/Fe³⁺, hydroxyl Biomedical, magnetic storage High (superparamagnetic, rapid separation)
Goethite (α-FeOOH) FeOOH Orthorhombic Hydroxyl, carboxyl Soil remediation, water treatment High for anions (e.g., arsenic)
Granular Ferric Hydroxide (GFH) Fe(OH)₃ Amorphous Hydroxyl, porosity Organic dye removal (e.g., Acid Red 18) 85–90% (varies with pH)

*Adsorption efficiency data derived from experimental conditions (pH 2–4, 8 g/L dosage, 90–120 min equilibrium) .

Adsorption Performance

  • Fe₂O₃ Composites: Fe₃O₄@straw magnetic composites (MMCS) achieve 95% Congo Red removal at 8 g/L dosage, outperforming non-magnetic MCS (91%) due to enhanced surface carboxyl groups and magnetic separation . Adsorption is pH-dependent, peaking at pH 2–4, where cationic dye interactions are optimized .
  • Magnetite (Fe₃O₄) : Exhibits faster equilibrium (90 min vs. 120 min for Fe₂O₃ composites) owing to superparamagnetic properties, enabling efficient recovery in wastewater treatment .
  • GFH (Fe(OH)₃) : Effective for Acid Red 18 removal (85–90%) but less studied for organics compared to Fe₂O₃ composites. Its amorphous structure provides high porosity but lower thermal stability than crystalline Fe₂O₃ .

Research Insights and Contradictions

  • pH Sensitivity : While Fe₂O₃ composites excel in acidic conditions, GFH performance declines above pH 4 due to hydroxyl group deprotonation, reducing dye affinity .
  • Magnetic vs. Non-Magnetic: MMCS (Fe₃O₄-based) outperforms pure Fe₂O₃ in adsorption kinetics but requires higher synthesis costs .
  • Dye Specificity : Fe₂O₃ composites show higher affinity for cationic dyes (e.g., Congo Red), whereas GFH is more effective for anionic dyes (e.g., Acid Red 18) .

Biological Activity

Ferric oxide red, also known as iron(III) oxide or Fe₂O₃, is a compound with significant biological activity that has garnered attention in various fields, including medicine, environmental science, and material science. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by its reddish-brown color and is commonly used as a pigment. It exhibits a crystalline structure, typically in the form of hematite. The compound's chemical formula is Fe₂O₃, indicating that it consists of two iron atoms bonded to three oxygen atoms.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, particularly its ability to inhibit bacterial growth. Research indicates that ferric oxide nanoparticles can significantly reduce the growth rate of bacteria such as Escherichia coli.

  • Mechanism of Action : The antimicrobial effect is primarily attributed to the generation of reactive oxygen species (ROS) upon exposure to ferric oxide nanoparticles. These ROS can induce oxidative stress in bacterial cells, leading to cell death without causing visible membrane damage. This phenomenon suggests that ferric oxide nanoparticles may trigger apoptosis-like mechanisms in bacteria .
Concentration (mM)Growth Rate (min⁻¹)ROS Level (relative units)
00.03587Control
0.50.032Increased
50.028Significantly increased
100.0263Highest

In Vivo Studies

In vivo studies have shown that this compound does not elicit genotoxic effects when administered orally in animal models. Specifically, studies involving rats indicated no adverse effects on the hematopoietic system, suggesting a favorable safety profile for certain applications .

Applications in Medicine and Industry

  • Biomedical Applications : Due to its biocompatibility and antimicrobial properties, this compound is being explored for use in drug delivery systems and as a potential therapeutic agent against bacterial infections.
  • Environmental Remediation : Ferric oxide nanoparticles are utilized in water treatment processes to remove contaminants due to their high surface area and reactivity.
  • Food Industry : The compound has been assessed for safety as a food additive, with studies indicating that it can be safely incorporated into food products without adverse health effects .

Case Study 1: Antimicrobial Efficacy

A study examined the effect of ferric oxide nanoparticles on E. coli growth rates at varying concentrations. Results demonstrated a clear dose-dependent relationship where increased concentrations led to enhanced bacterial inhibition through ROS generation .

Case Study 2: Safety Assessment

The European Food Safety Authority (EFSA) conducted assessments on the safety of iron oxides as feed additives, concluding that this compound does not pose significant health risks when used appropriately in animal feed .

Q & A

Basic Research Questions

Q. How can researchers characterize the purity and crystallinity of Ferric Oxide Red (Fe₂O₃) in laboratory settings?

  • Methodological Answer : Use X-ray diffraction (XRD) to determine crystallinity by comparing peak positions with reference patterns (e.g., hematite phase). Infrared (IR) spectroscopy can identify characteristic Fe-O vibrational modes (e.g., 470–550 cm⁻¹) . Thermogravimetric analysis (TGA) quantifies impurities by measuring mass loss at high temperatures (e.g., adsorbed water or organic residues) .

Q. What standard synthesis methods ensure reproducibility of this compound nanoparticles?

  • Methodological Answer : Controlled precipitation involves adjusting pH (8–10) and temperature (60–80°C) during ferric salt hydrolysis. Sol-gel methods using iron precursors (e.g., Fe(NO₃)₃) and calcination (400–600°C) yield uniform particle sizes. Document precursor concentrations, reaction times, and calcination parameters to ensure reproducibility .

Q. Which analytical techniques quantify this compound in heterogeneous mixtures?

  • Methodological Answer : UV-Vis spectrophotometry measures Fe³+ absorption at ~380 nm, calibrated against standard curves. Titration with EDTA under acidic conditions quantifies Fe³+ via chelation. For solid mixtures, X-ray fluorescence (XRF) provides elemental composition .

Advanced Research Questions

Q. How does this compound influence the mechanical properties of geotechnical materials like red soil?

  • Methodological Answer : Conduct unconfined compression tests on soil samples with varying Fe₂O₃ content (e.g., 5–20% w/w). Pair with chemical analysis (pH, cation exchange capacity) and microstructural imaging (SEM) to link strength increases to Fe₂O₃’s role as a cementing agent. Evidence shows Fe₂O₃ reduces plasticity and enhances structural cohesion via physicochemical interactions .

Q. What experimental designs address contradictions in literature regarding this compound’s catalytic efficiency?

  • Methodological Answer : Systematically vary reaction parameters (e.g., catalyst loading, pH, temperature) while controlling for surface area and particle morphology. Use kinetic modeling (e.g., Langmuir-Hinshelwood) to isolate rate-limiting steps. Replicate conflicting studies under identical conditions to identify overlooked variables (e.g., trace impurities) .

Q. How can environmental factors (pH, temperature) destabilize this compound in engineered systems?

  • Methodological Answer : Design aging experiments with Fe₂O₃ suspensions under controlled pH (2–12) and temperature (25–80°C). Monitor colloidal stability via zeta potential measurements and phase changes via XRD. Acidic conditions (pH < 4) dissolve Fe₂O₃ into Fe³+, while alkaline conditions promote aggregation .

Q. What computational models predict Fe₂O₃’s interaction with organic pollutants in environmental remediation?

  • Methodological Answer : Combine density functional theory (DFT) to simulate adsorption energies of pollutants (e.g., arsenic, dyes) on Fe₂O₃ surfaces. Validate with experimental adsorption isotherms (Langmuir/Freundlich models) and spectroscopic data (FTIR, XPS) to confirm binding mechanisms .

Q. Methodological Best Practices

  • Data Validation : Ensure reproducibility by reporting synthesis conditions (e.g., precursor ratios, calcination time) and analytical instrument parameters (e.g., XRD scan rates, IR resolution) .
  • Contradiction Resolution : Address conflicting literature by isolating variables (e.g., particle size vs. crystallinity) and using multi-technique validation (e.g., TEM for morphology, BET for surface area) .

Properties

IUPAC Name

oxo(oxoferriooxy)iron
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InChI

InChI=1S/2Fe.3O
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InChI Key

JEIPFZHSYJVQDO-UHFFFAOYSA-N
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Canonical SMILES

O=[Fe]O[Fe]=O
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Molecular Formula

Fe2O3
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Molecular Weight

159.69 g/mol
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Physical Description

Dry Powder; Other Solid, Brown to dark brown odorless powder; Insoluble in water; [Rockwood Pigments MSDS], REDDISH BROWN-TO-BLACK CRYSTALS OR POWDER.
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Solubility

Soluble in acids; insoluble in water, alcohol, ether, Solubility in water: none
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Density

5.25 g/cu cm, 5.24 g/cm³
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Vapor Pressure

0 mm Hg (approximate)
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Color/Form

Reddish-brown hexagonal crystals, Reddish or blueish-black powder, Steel gray to red hexagonal, Red-brown solid. /Iron oxide dust and fume, as Fe/, A fine, red powder of ferric oxide. /Rouge/

CAS No.

12134-66-6, 1309-37-1, 12713-03-0
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

1539 °C, 1565 °C
Record name FERRIC OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FERRIC OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

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